molecular formula C7H12N2O3S B12226637 N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide CAS No. 321580-45-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)aziridine-1-carboxamide

Cat. No.: B12226637
CAS No.: 321580-45-4
M. Wt: 204.25 g/mol
InChI Key: LNLPJNYIEXERQK-UHFFFAOYSA-N
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Description

1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol . This compound features an aziridine ring, which is a three-membered nitrogen-containing ring, and a tetrahydro-1,1-dioxido-3-thienyl group, which is a sulfur-containing heterocycle. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Attachment of the Tetrahydro-1,1-dioxido-3-thienyl Group: This step involves the reaction of the aziridine intermediate with a suitable thiol or sulfone derivative to introduce the tetrahydro-1,1-dioxido-3-thienyl group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a thiol or sulfide.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- include:

The uniqueness of 1-Aziridinecarboxamide, N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its combination of the aziridine ring and the tetrahydro-1,1-dioxido-3-thienyl group, which imparts specific chemical reactivity and biological activity not found in other similar compounds.

Properties

CAS No.

321580-45-4

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)aziridine-1-carboxamide

InChI

InChI=1S/C7H12N2O3S/c10-7(9-2-3-9)8-6-1-4-13(11,12)5-6/h6H,1-5H2,(H,8,10)

InChI Key

LNLPJNYIEXERQK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)N2CC2

Origin of Product

United States

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